N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a pyrimidine-based small molecule featuring a benzodioxole moiety, a 4-fluorobenzylsulfanyl substituent, and a carboxamide linkage. Its structural characterization likely involves crystallographic tools such as SHELX for refinement and ORTEP-3 for graphical representation .
Properties
Molecular Formula |
C20H15ClFN3O3S |
|---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H15ClFN3O3S/c21-15-9-24-20(29-10-12-1-4-14(22)5-2-12)25-18(15)19(26)23-8-13-3-6-16-17(7-13)28-11-27-16/h1-7,9H,8,10-11H2,(H,23,26) |
InChI Key |
JEAJLBNZSVNOJL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NC(=NC=C3Cl)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of Benzodioxole Intermediate: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.
Chloropyrimidine Formation: The chlorination of pyrimidine derivatives using reagents like phosphorus oxychloride (POCl3).
Fluorobenzylsulfanyl Introduction: This step involves the nucleophilic substitution reaction where a fluorobenzyl group is introduced using reagents like sodium hydride (NaH) and 4-fluorobenzyl chloride.
Final Coupling: The final step involves coupling the benzodioxole intermediate with the chloropyrimidine derivative under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzodioxole and pyrimidine moieties.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaH in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The following table highlights structural differences and similarities between the target compound and related molecules from the evidence:
Key Observations :
- Halogenation : The target compound’s 5-Cl substituent contrasts with the 5-Br in , which may influence electronic properties and binding affinity.
- Benzodioxole Motif : Shared with , this moiety is associated with improved bioavailability in drug design.
- Scaffold Flexibility : The pyrimidine core in the target compound allows for modular substitution, whereas employs a fused pyrrolopyrimidine system, which may restrict conformational flexibility.
Physicochemical and Pharmacokinetic Properties
While explicit data are absent, inferences can be made:
- Lipophilicity : The 4-fluorobenzylsulfanyl group likely increases lipophilicity compared to the morpholin-4-yl group in .
- Metabolic Stability : The benzodioxole moiety (shared with ) may enhance resistance to oxidative metabolism.
- Solubility : The carboxamide group in the target compound could improve aqueous solubility relative to sulfonamides in .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a compound of significant interest due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Benzodioxole moiety : Known for its role in enhancing biological activity.
- Pyrimidine core : A common scaffold in medicinal chemistry.
- Chloro and fluorobenzyl groups : These substitutions can influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.87 - 12.91 | Induces apoptosis, inhibits cell migration |
| MDA-MB-231 | 1.75 - 9.46 | Cell cycle arrest at G2/M phase |
The compound has shown better growth inhibition than the standard chemotherapeutic agent 5-Fluorouracil (5-FU), which has IC50 values of 17.02 µM for MCF-7 and 11.73 µM for MDA-MB-231 cells .
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of EGFR and VGFR2 : The compound acts as a dual inhibitor of the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2), which are critical in tumor growth and angiogenesis .
- Induction of Apoptosis : It promotes programmed cell death in cancer cells, evidenced by increased levels of caspase activity .
- Cell Cycle Arrest : The compound effectively halts the cell cycle progression, leading to DNA fragmentation in treated cells .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may have neuroprotective effects. It has been studied for its potential to interact with adenosine receptors, particularly A2A receptors, which are implicated in neurodegenerative disorders like Parkinson's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds derived from pyrimidine scaffolds:
- A study on phenylpyrazolo[3,4-d]pyrimidines demonstrated potent cytotoxicity across various cancer cell lines, with some compounds showing IC50 values as low as 0.3 µM .
- Another research highlighted the synthesis of pyrimidine derivatives with significant inhibition against EGFR phosphorylation, indicating their potential as targeted therapies in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
